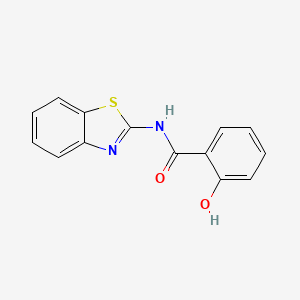

Benzamide, N-2-benzothiazolyl-2-hydroxy-

Description

The exploration of Benzamide (B126), N-2-benzothiazolyl-2-hydroxy- and its analogues sits (B43327) at the intersection of heterocyclic and medicinal chemistry. The unique combination of the benzothiazole (B30560) and benzamide moieties within a single molecule creates a scaffold with considerable potential for diverse biological activities. This has spurred a range of studies aimed at synthesizing and evaluating these compounds for various therapeutic applications.

The benzothiazole nucleus, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of therapeutic agents. pcbiochemres.comjchemrev.comjchemrev.comresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities. pcbiochemres.comjchemrev.comjchemrev.com The structural rigidity and aromatic nature of the benzothiazole ring system allow it to interact with various biological targets, making it a privileged scaffold in drug discovery. researchgate.net

Similarly, the benzamide scaffold is a fundamental structural motif in a multitude of biologically active compounds. nanobioletters.com The amide linkage is a key feature in many pharmaceuticals, contributing to their stability and ability to form hydrogen bonds with biological receptors. Benzamide derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects. nanobioletters.com The incorporation of a hydroxyl group at the 2-position (a salicylamide) can further enhance the biological profile through additional hydrogen bonding and potential chelation with metal ions. mdpi.com

The combination of these two potent scaffolds in Benzamide, N-2-benzothiazolyl-2-hydroxy- offers a unique molecular architecture with the potential for multifaceted biological interactions, driving its investigation in contemporary research.

Academic research into Benzamide, N-2-benzothiazolyl-2-hydroxy- and its derivatives has followed several promising trajectories, primarily focusing on their potential as therapeutic agents. Key areas of investigation include their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Research: A significant research avenue has been the exploration of these compounds as anticancer agents. nih.govnih.gov For instance, a series of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which are structurally related to the target compound, have been synthesized and evaluated for their anticancer activity against various cell lines, including prostate cancer (PC-3). nih.gov Certain derivatives have shown potent activity, suggesting that this scaffold is a promising starting point for the development of new oncology drugs. nih.gov The mechanism of action is often linked to the inhibition of specific enzymes crucial for cancer cell proliferation. researchgate.net

Antimicrobial Investigations: The antimicrobial potential of benzothiazole and benzamide derivatives has led to the investigation of compounds like Benzamide, N-2-benzothiazolyl-2-hydroxy- for their activity against a range of pathogens. nih.gov Studies on related structures have shown that the presence of a hydroxyl group on the benzamide ring can enhance antibacterial action. nih.gov Research has explored their efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising minimum inhibitory concentrations (MIC). researchgate.net

Anti-inflammatory Applications: The anti-inflammatory properties of this class of compounds are another active area of research. nih.gov Derivatives of N-(1,3-Benzothiazol-2-yl)-benzamide have been synthesized and tested in vivo, with some showing a significant reduction in edema, comparable to standard anti-inflammatory drugs. nih.gov The structure-activity relationship studies indicate that modifications to the core structure can modulate the anti-inflammatory response. nih.gov

The following table summarizes selected research findings on derivatives of Benzamide, N-2-benzothiazolyl-2-hydroxy-.

Interactive Data Table of Research Findings

| Research Area | Derivative Class | Key Findings | Reference |

| Anticancer | N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Potent activity against prostate cancer cell lines (PC-3). | nih.gov |

| Anticancer | N1-(6-chlorobenzo[d]thiazol-2-yl)-N8-hydroxyoctanediamide | Exhibited cytotoxicity equipotent to SAHA against several human cancer cell lines. | researchgate.net |

| Antimicrobial | 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Active against methicillin-sensitive and resistant Staphylococcus aureus. | researchgate.net |

| Antimicrobial | Amino-benzothiazole Schiff base analogues | Substitution of a hydroxyl group at the 2nd position of the benzylidene ring improved antibacterial action against E. coli and P. aeruginosa. | nih.gov |

| Anti-inflammatory | N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide | Showed more pronounced anti-inflammatory activity than the standard drug indomethacin (B1671933) in in vivo studies. | nih.gov |

The future research scope for Benzamide, N-2-benzothiazolyl-2-hydroxy- and its derivatives is expansive, with several advanced objectives aimed at translating their therapeutic potential into clinical applications.

A primary objective is the continued exploration and optimization of their structure-activity relationships (SAR). researchgate.net This involves the synthesis of new analogues with systematic modifications to both the benzothiazole and benzamide moieties to enhance potency and selectivity for specific biological targets. For example, the introduction of different substituents on the benzothiazole ring can significantly influence biological activity. researchgate.net

Another key research direction is the elucidation of their precise mechanisms of action. nih.gov While initial studies have identified potential targets, further investigation using molecular docking, enzymatic assays, and other advanced techniques is necessary to understand how these compounds exert their biological effects at a molecular level. nih.gov This knowledge is crucial for rational drug design and the development of more effective and safer therapeutic agents.

Furthermore, there is a growing interest in the application of these compounds in emerging fields such as neurodegenerative diseases and as diagnostic tools. jchemrev.com The benzothiazole scaffold, for instance, is a component of molecules used in Alzheimer's disease research. jchemrev.com

Advanced research also aims to address the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME). Improving these properties is essential for developing drug candidates with favorable profiles for clinical use.

Structure

3D Structure

Properties

CAS No. |

101622-73-5 |

|---|---|

Molecular Formula |

C14H10N2O2S |

Molecular Weight |

270.31 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C14H10N2O2S/c17-11-7-3-1-5-9(11)13(18)16-14-15-10-6-2-4-8-12(10)19-14/h1-8,17H,(H,15,16,18) |

InChI Key |

DUTZWMOREYSZIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzamide, N 2 Benzothiazolyl 2 Hydroxy

Established Synthetic Pathways for Benzamide (B126), N-2-benzothiazolyl-2-hydroxy- Analogues

The construction of the N-(benzothiazol-2-yl)-2-hydroxybenzamide scaffold and its analogues is predominantly achieved through condensation reactions, multi-step syntheses, and increasingly, through green chemistry approaches.

Condensation Reactions Involving 2-Aminobenzothiazole and Salicylamide (B354443) Derivatives

A primary and direct route to synthesize N-(benzothiazol-2-yl)-2-hydroxybenzamide and its derivatives involves the condensation of 2-aminobenzothiazole with salicylic acid or its activated forms, such as salicyl chloride. This method directly establishes the crucial amide linkage. For instance, the reaction of substituted 2-aminobenzothiazoles with various benzaldehydes can lead to Schiff base derivatives, which can be further transformed into the desired amide compounds. researchgate.net Similarly, the reaction of 2-aminobenzothiazole with o-nitrobenzoyl chloride, followed by reduction of the nitro group, provides a pathway to amino-substituted analogues. mdpi.com

The synthesis of related N-(benzothiazol-2-yl)benzamide analogues has been successfully achieved by reacting 2-aminobenzothiazole with different benzoyl chlorides in a suitable solvent, often with a base to neutralize the liberated hydrochloric acid. mdpi.com While not explicitly detailing the synthesis with salicylic acid, these methodologies provide a foundational template for the synthesis of the target molecule.

A variation of this approach involves the reaction of para-aminosalicylic alkyl esters with ammonium thiocyanate and a cyclizing agent like bromine to form a brominated 2-aminobenzothiazole derivative, which could then be coupled with a suitable acylating agent. academicjournals.org

Multi-step Synthetic Strategies

More complex analogues of N-(benzothiazol-2-yl)-2-hydroxybenzamide often necessitate multi-step synthetic sequences. These strategies allow for the introduction of various substituents on both the benzothiazole (B30560) and the salicylamide moieties.

For example, a four-step synthetic route has been employed to produce N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides, which share a similar core structure. This process starts with substituted acetoacetanilides and proceeds through several intermediates to yield the final products in high yields. nih.gov Such multi-step approaches offer the flexibility to build molecular complexity and introduce desired functional groups in a controlled manner.

Another multi-step process involves the initial synthesis of a benzothiazole precursor, such as 2-hydrazinobenzothiazole from 2-mercaptobenzothiazole, which can then be reacted with various esters or amino esters to form hydrazide derivatives. researchgate.net While not directly leading to the target compound, this highlights the modularity of synthetic strategies in this chemical space. Continuous-flow synthesis has also been demonstrated as a viable method for the multi-step synthesis of complex heterocyclic compounds, offering advantages in terms of automation and scalability. syrris.jp

Catalyzed Condensation Methods and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This includes the use of catalysts and alternative energy sources to promote the condensation reactions.

For the synthesis of related benzothiazole derivatives, various catalysts have been employed to facilitate the condensation of 2-aminobenzothiazoles with other reactants. For instance, the synthesis of 2-hydroxybenzothiazole from 2-aminobenzothiazole has been shown to be significantly affected by the type of acid catalyst used, with sulfuric acid providing better yields than acetic acid. semanticscholar.org The use of solid catalysts like bentonite has also been explored to improve reaction outcomes. semanticscholar.org

Green synthetic methods, such as those utilizing p-toluenesulfonic acid (p-TSA) as an eco-friendly catalyst, have been successfully applied in the synthesis of related quinoline-carboxamide derivatives. nih.gov Furthermore, the synthesis of N-arylacetamides based on a benzo[d]thiazole scaffold has been achieved through Knoevenagel condensation using green synthetic methods. nih.gov

Cyclization Reactions and Thioamide Precursors

An alternative approach to the benzothiazole core involves the cyclization of appropriate thioamide precursors. While not a direct method for forming the final amide bond of the target molecule, it is a fundamental strategy for constructing the benzothiazole ring itself. For instance, 2-hydroxy-4-(2-phenylaminothioacetylamino) benzoic acid alkyl esters can serve as precursors that undergo cyclization to form benzothiazole derivatives. academicjournals.org

Derivatization Strategies for Structural Diversification

The core structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues.

Substituent Effects on Benzamide and Benzothiazole Moieties

The introduction of various substituents on both the benzamide and benzothiazole rings can significantly influence the chemical and physical properties of the resulting molecules.

For instance, the synthesis of N-(benzo[d]thiazol-2-yl)benzamide derivatives with nitro substituents at different positions on the benzamide ring has been shown to affect the solid-state arrangement and optical properties of the compounds. mdpi.com The position of the nitro group (ortho, meta, or para) leads to different crystal packing and electronic properties. mdpi.com

Similarly, the synthesis of N-benzothiazol-2-yl benzamide analogues with various sulfonamide moieties has been explored. A general synthetic route involves the chlorosulfonation of benzoic acid, followed by reaction with various amines to create sulfonamides, which are then converted to the corresponding acid chlorides and finally reacted with 2-aminobenzothiazole. japsonline.com This modular approach allows for the introduction of a wide range of substituents on the benzamide portion.

Derivatization of the benzothiazole ring can be achieved by starting with substituted 2-aminobenzothiazoles. For example, reacting substituted 2-aminobenzothiazoles with chloroacetyl chloride yields N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, which can then be further modified. researchgate.net The synthesis of various substituted N-benzothiazole-2-yl-acetamides has been reported, highlighting the feasibility of introducing substituents on the benzothiazole core. researchgate.netarabjchem.org

| Starting Material 1 | Starting Material 2 | Product | Synthetic Method |

| 2-Aminobenzothiazole | Salicyl chloride | Benzamide, N-2-benzothiazolyl-2-hydroxy- | Condensation |

| Substituted 2-aminobenzothiazole | Substituted benzaldehyde | Schiff base intermediate | Condensation |

| 2-Aminobenzothiazole | o-Nitrobenzoyl chloride | N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Condensation |

| para-Aminosalicylic alkyl ester | Ammonium thiocyanate / Bromine | Brominated 2-aminobenzothiazole derivative | Cyclization/Halogenation |

| 2-Mercaptobenzothiazole | Hydrazine hydrate | 2-Hydrazinobenzothiazole | Nucleophilic substitution |

| Benzoic acid | Chlorosulfonic acid | 3-(Chlorosulfonyl)benzoic acid | Electrophilic aromatic substitution |

| Compound Class | Synthetic Strategy | Key Features |

| N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides | Four-step synthesis from acetoacetanilides | High yield, allows for diverse substitution |

| N-benzothiazol-2-yl benzamide analogues with sulfonamides | Multi-step from benzoic acid | Modular approach for diverse sulfonamide substituents |

| Substituted N-benzothiazole-2-yl-acetamides | Derivatization of substituted 2-aminobenzothiazoles | Allows for substitution on the benzothiazole ring |

Synthesis of Nitro and Amino Substituted Analogues

The synthesis of nitro and amino substituted analogues of N-(benzo[d]thiazol-2-yl)benzamide is a key area of research, providing derivatives with varied electronic and biological properties. The general approach involves the acylation of 2-aminobenzothiazole with a substituted benzoyl chloride.

Nitro-substituted analogues are typically synthesized by reacting 2-aminobenzothiazole with a nitro-substituted benzoyl chloride (such as o-, m-, or p-nitrobenzoyl chloride) in a suitable solvent like toluene, often with a base like triethylamine (Et3N) to neutralize the HCl byproduct. mdpi.com The reaction mixture is heated under reflux for several hours to ensure completion. mdpi.com This method allows for the regioselective placement of the nitro group on the benzamide phenyl ring. mdpi.com

The corresponding amino-substituted analogues are subsequently prepared through the reduction of the nitro group. A common and effective method for this transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid and a solvent such as methanol. nih.gov This reduction is typically carried out at elevated temperatures to drive the reaction to completion, yielding the desired amino-substituted benzothiazole-2-carboxamide. nih.govnih.gov

Table 1: Synthesis of Nitro and Amino Substituted Analogues An interactive data table summarizing the synthesis of nitro and amino substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives.

| Precursor 1 | Precursor 2 | Reagents & Conditions | Product | Reference |

| 2-Aminobenzothiazole | o/m/p-Nitrobenzoyl chloride | Toluene, Et3N, Reflux (5 hours) | N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide | mdpi.com |

| 2-Amino-5(6)-nitrobenzimidazole | 2-Methoxybenzoyl chloride | Dry Toluene, Et3N | N-(5(6)-nitro-1H-benzo[d]imidazol-2-yl)-2-methoxybenzamide | nih.gov |

| Nitro-substituted benzamide | SnCl₂·2H₂O, conc. HCl, MeOH | Reflux | Amino-substituted benzamide | nih.gov |

Incorporation of Thiourea and Other Heterocyclic Linkers

The core structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- can be modified by incorporating thiourea moieties and other heterocyclic linkers, leading to compounds with expanded structural diversity.

One prominent method involves the synthesis of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas as key intermediates. These thioureas can then undergo heterocyclization. For instance, reacting the aroylthiourea with an α-haloketone, such as α-bromoacetone generated in situ from bromine in dry acetone, in the presence of a base like triethylamine, leads to the formation of a thiazole (B1198619) ring. researchgate.net This cyclization results in novel N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. researchgate.net

Another strategy involves creating thiosemicarbazone derivatives. For example, an 8-acetylbenzothiazolo[3,2-a]pyrimidine can be reacted with thiosemicarbazide to form a thiosemicarbazone. nih.gov This intermediate can then be cyclized with α-chloroketones to introduce a thiazole ring, creating complex benzothiazolopyrimidine-thiazole conjugates. nih.gov Similarly, chalcones derived from 2-aminobenzothiazole can be treated with thiourea in the presence of ethanolic sodium hydroxide to synthesize 2-amino-1,3-thiazine derivatives. uokerbala.edu.iq

Table 2: Synthesis via Heterocyclic Linkers An interactive data table detailing the incorporation of thiourea and other heterocyclic linkers.

| Starting Material | Reagents | Resulting Heterocycle | Reference |

| 1-(benzo[d]thiazol-2-yl)-3-aroylthiourea | Bromine, Acetone, Triethylamine | 4-Methylthiazol-2(3H)-ylidene | researchgate.net |

| 8-Acetylbenzothiazolo[3,2-a]pyrimidine | 1. Thiosemicarbazide2. α-Chloroketones | Thiazole | nih.gov |

| Chalcone derivative | Thiourea, Ethanolic NaOH | 2-Amino-1,3-thiazine | uokerbala.edu.iq |

Reaction Mechanism Elucidation in Synthetic Routes

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product formation. The synthesis of N-2-benzothiazolyl-2-hydroxy-benzamide and its derivatives involves fundamental organic reactions whose pathways have been investigated.

Investigation of Nucleophilic Attack Pathways

The formation of the central amide linkage in N-2-benzothiazolyl-benzamide derivatives is a classic example of a nucleophilic acyl substitution reaction. The synthesis typically begins with the nucleophilic attack of the exocyclic amino group of a 2-aminobenzothiazole derivative on the electrophilic carbonyl carbon of a benzoyl chloride or a related carboxylic acid derivative.

This direct nucleophilic attack is a highly efficient and widely used strategy for forming carbon-nitrogen (C–N) bonds to construct heterocyclic systems. nih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses by eliminating a leaving group (e.g., a chloride ion) to form the stable amide product. The presence of a base is often required to deprotonate the nitrogen of the attacking amine, increasing its nucleophilicity, and to scavenge the acidic byproduct (e.g., HCl) generated during the reaction. mdpi.com

Analysis of Cyclization and Ring-Opening Processes

The synthesis of more complex derivatives often involves cyclization or ring-opening steps. For instance, in the formation of N-[3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] benzamides from aroylthioureas, the mechanism involves an intramolecular cyclization. researchgate.net After the initial reaction of the thiourea with bromoacetone, the key step is a nucleophilic attack by the sulfur atom of the thiourea moiety on the α-carbon of the ketone, followed by dehydration to form the final thiazoline ring. researchgate.net This process transforms an acyclic thiourea precursor into a new heterocyclic ring fused to the benzamide structure.

Mechanistic studies on related heterocyclic systems, such as the oxidative cyclization of phenylthiourea, show that these reactions can proceed through radical or ionic pathways to achieve C-S bond formation and construct the benzothiazole ring. researchgate.net Furthermore, transformations involving the ring-opening of one heterocycle to provide a reactive intermediate that subsequently cyclizes to form a new ring are also known. rsc.org An example is the ring opening of benzoxazoles by amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org These mechanistic principles are applicable to the broader family of benzothiazole-containing compounds.

Advanced Structural Characterization and Solid State Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive proof of molecular structure, offering precise data on crystal packing, molecular conformation, and intramolecular dimensions. Although a crystal structure for N-2-benzothiazolyl-2-hydroxy-benzamide has not been reported, analysis of its close analogues provides significant insight into its expected solid-state characteristics.

The crystal system and space group describe the symmetry of the unit cell. N-(Benzothiazol-2-yl)benzamide derivatives are known to crystallize in several different systems, influenced by the nature and position of substituents. For instance, derivatives such as 2-chloro-N-(benzothiazol-2-yl)benzamide and N-(Benzothiazol-2-yl)-3-chlorobenzamide adopt triclinic or monoclinic systems. researchgate.netresearchgate.net The presence of the hydroxyl group in the target molecule introduces the potential for strong hydrogen bonding, which would be a dominant factor in determining the crystal packing and resulting symmetry.

Table 1: Crystal System and Space Group Data for Analogous Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-chloro-N-(benzothiazol-2-yl)benzamide | Triclinic | P-1 | researchgate.net |

| N-(Benzothiazol-2-yl)-3-chlorobenzamide | Triclinic | P-1 | researchgate.net |

| N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide | Monoclinic | P21/n | mdpi.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | Orthorhombic | Pbcn | researchgate.net |

For N-(Benzothiazol-2-yl)-3-chlorobenzamide, this dihedral angle was found to be 6.417°. researchgate.net In contrast, steric hindrance from substituents at the ortho-position, such as in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, can lead to a much larger twist. mdpi.com For the target compound, N-2-benzothiazolyl-2-hydroxy-benzamide, a critical conformational feature would be the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=O) of the amide group. This interaction would create a stable six-membered ring, significantly restricting the rotation around the C(aryl)-C(amide) bond and favoring a more planar conformation of that portion of the molecule.

While specific measurements for the title compound are unavailable, the bond lengths and angles are expected to conform to values typical for benzothiazole (B30560) and salicylamide (B354443) structures. researchgate.net The amide linkage (O=C-N) is characteristically planar. The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen would likely lead to a slight elongation of the C=O bond and a shortening of the C-O(H) bond compared to analogues without this interaction.

Table 2: Typical Bond Lengths in N-(Benzothiazol-2-yl)benzamide Analogues

| Bond | Typical Length (Å) | Reference |

|---|---|---|

| C=O (Amide) | 1.22 - 1.24 | researchgate.net |

| C-N (Amide) | 1.34 - 1.38 | researchgate.netresearchgate.net |

| C-C (Aromatic) | 1.37 - 1.40 | researchgate.net |

| C=N (Thiazole) | 1.31 - 1.33 | researchgate.net |

| C-S (Thiazole) | 1.74 - 1.76 | researchgate.net |

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure deduced from synthesis and for providing details about the electronic environment of atoms and functional groups.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.

¹H-NMR: The proton NMR spectrum of N-2-benzothiazolyl-2-hydroxy-benzamide would show distinct signals for each type of proton. The aromatic protons on the benzothiazole and 2-hydroxybenzoyl rings would appear as complex multiplets in the range of δ 6.8–8.5 ppm. The amide proton (N-H) is expected to resonate as a broad singlet at a significantly downfield chemical shift (typically δ 12-13 ppm in DMSO-d₆) due to its acidic nature and involvement in hydrogen bonding. Similarly, the phenolic hydroxyl proton (O-H) would also appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C-NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The most downfield signal would correspond to the amide carbonyl carbon (C=O), expected around δ 165-170 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear around δ 160 ppm. The carbons of the benzothiazole and phenyl rings would resonate in the typical aromatic region of δ 115–155 ppm.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Amide Carbonyl (C=O) | ¹³C | 165 - 170 |

| Aromatic C-OH | ¹³C | ~160 |

| Aromatic/Thiazole (B1198619) Carbons | ¹³C | 115 - 155 |

| Amide Proton (N-H) | ¹H | 12.0 - 13.5 (in DMSO-d₆) |

| Phenolic Proton (O-H) | ¹H | 9.0 - 11.0 (broad) |

| Aromatic Protons | ¹H | 6.8 - 8.5 |

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For N-2-benzothiazolyl-2-hydroxy-benzamide, the IR spectrum would be dominated by absorptions from the O-H, N-H, and C=O groups.

The intramolecular hydrogen bond between the phenolic -OH and the amide C=O group has a profound effect on the spectrum. It would cause the O-H stretching vibration to appear as a very broad band at a lower frequency (e.g., 3100-2500 cm⁻¹) compared to a free O-H group (~3600 cm⁻¹). The N-H stretching vibration typically appears as a sharp to medium band around 3400-3200 cm⁻¹. The amide C=O stretch (Amide I band) would be observed at a lower wavenumber (e.g., 1650-1630 cm⁻¹) than in non-hydrogen-bonded amides, providing strong evidence for this interaction. The spectrum would also show characteristic bands for C=N stretching of the thiazole ring and C=C stretching of the aromatic rings. mdpi.comfarmaceut.org

Table 4: Key IR Absorption Bands for Functional Group Identification

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Phenolic) | Stretching (intramolecular H-bonded) | 3100 - 2500 (Broad) |

| N-H (Amide) | Stretching | 3400 - 3200 |

| C=O (Amide I) | Stretching (intramolecular H-bonded) | 1650 - 1630 |

| C=N (Thiazole) | Stretching | ~1600 |

| C=C (Aromatic) | Stretching | 1580 - 1450 |

| N-H Bend (Amide II) | Bending | 1550 - 1510 |

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a fundamental technique for confirming the molecular weight of synthesized compounds. For Benzamide (B126), N-2-benzothiazolyl-2-hydroxy-, the molecular formula is C₁₄H₁₀N₂O₂S, which corresponds to a calculated molecular weight of approximately 270.31 g/mol . chemsrc.com

Detailed mass spectrometric analysis of this compound and its derivatives confirms their elemental composition and molecular structure. nih.govlookchem.com Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the parent compound, N-(1,3-benzothiazol-2-yl)benzamide, has shown a distinct molecular ion peak at m/z 253.9, which aligns with its expected molecular weight. researchgate.net For the hydroxyl-substituted title compound, the expected molecular ion peak [M]⁺ would be observed at m/z ≈ 270, with potential fragmentation patterns corresponding to the loss of moieties such as the hydroxyl group or cleavage of the amide bond. This verification is a critical step in the characterization of the compound.

Table 1: Molecular Weight Data for Benzamide, N-2-benzothiazolyl-2-hydroxy-

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₂S |

| Molecular Weight | 270.31 g/mol |

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of Benzamide, N-2-benzothiazolyl-2-hydroxy- are determined by its electronic structure, which features extensive π-conjugation across the benzothiazole and benzamide ring systems. Studies on related 2-arylbenzothiazole derivatives provide a framework for understanding its behavior. nih.govlookchem.com

The electronic absorption spectra of this class of compounds typically exhibit strong and broad absorption bands in the ultraviolet-visible region, generally between 270 and 350 nm. researchgate.netmdpi.com These absorptions are attributed to π→π* and n→π* electronic transitions within the aromatic systems. mdpi.com For instance, the parent compound N-(benzo[d]thiazol-2-yl)benzamide shows a significant absorption band at a maximum wavelength (λₘₐₓ) of 303 nm. researchgate.net The introduction of a hydroxyl group (-OH) on the benzamide ring is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maximum due to its electron-donating nature.

Upon excitation, these molecules exhibit fluorescence, with emission spectra that are typically broad and significantly Stokes-shifted. Related nitro-substituted analogs of N-(benzo[d]thiazol-2-yl)benzamide show emission maxima ranging from 342 nm to 380 nm. mdpi.com The specific emission wavelength and quantum yield of Benzamide, N-2-benzothiazolyl-2-hydroxy- would be influenced by the presence of the hydroxyl group, which can participate in excited-state proton transfer (ESPT), a phenomenon observed in similar hydroxy-substituted benzothiazoles. researchgate.net

Table 2: Typical Photophysical Data for Related N-(benzo[d]thiazol-2-yl)benzamide Derivatives

| Derivative | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) |

|---|---|---|

| Unsubstituted | 303 | Not specified |

| ortho-Nitro | 271 | 380 |

| meta-Nitro | 303 | 367 |

Intermolecular Interactions and Crystal Packing Architecture

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal's stability and physical properties.

Analysis of Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, O-H⋯O, N-H⋯N, C-H⋯S)

The molecular structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- is rich in hydrogen bond donors and acceptors, leading to a complex and robust hydrogen-bonding network.

O-H⋯O: A prominent feature in 2-hydroxy-benzamides is a strong intramolecular O-H⋯O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. nih.govresearchgate.net This interaction creates a stable six-membered ring motif. Intermolecular O-H⋯O bonds, linking the hydroxyl group of one molecule to the carbonyl oxygen of another, are also crucial in forming chains or layers within the crystal. nih.gov

N-H⋯O and N-H⋯N: The amide N-H group is a potent hydrogen bond donor. It can form intermolecular N-H⋯O hydrogen bonds with the carbonyl oxygen or intermolecular N-H⋯N bonds with the nitrogen atom of the benzothiazole ring. mdpi.comnih.gov The latter interaction, N-H⋯N, is frequently observed to form dimeric synthons in related benzothiazole structures. mdpi.combohrium.com

Investigation of π-π Stacking and C-H⋯π Interactions

In addition to hydrogen bonding, π-π stacking and C-H⋯π interactions play a significant role in the crystal packing of aromatic compounds.

π-π Stacking: The planar aromatic rings of the benzothiazole and benzamide moieties facilitate stabilizing π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. mdpi.com In related structures, the distances between the centroids of interacting aromatic rings are typically in the range of 3.8 to 4.0 Å, indicating significant van der Waals attraction. nih.govnih.gov

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal. The surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular contacts. mdpi.comnih.gov Sharp spikes in these plots indicate specific, directional interactions like hydrogen bonds (O⋯H/H⋯O, N⋯H/H⋯N), while more diffuse regions correspond to less specific contacts like H⋯H and C⋯H/H⋯C. nih.gov For Benzamide, N-2-benzothiazolyl-2-hydroxy-, the fingerprint plots would be expected to show distinct features corresponding to the O-H⋯O, N-H⋯N, and N-H⋯O hydrogen bonds, as well as contributions from C⋯H, H⋯S, and C⋯C (π-π stacking) contacts. nih.gov

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Benzothiazole Compound nih.gov

| Contact Type | Contribution (%) |

|---|---|

| H⋯H | 47.0 |

| H⋯O/O⋯H | 16.9 |

| H⋯C/C⋯H | 8.0 |

Computational Energy Framework Analysis of Crystal Stability

To gain a deeper, quantitative understanding of the crystal's stability, computational energy framework analysis is employed. Using software like CrystalExplorer, this method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. mdpi.combohrium.com

These calculations partition the total interaction energy into electrostatic, polarization, dispersion, and exchange-repulsion components. For molecules like Benzamide, N-2-benzothiazolyl-2-hydroxy-, both electrostatic forces (from strong hydrogen bonds) and dispersion forces (from π-π stacking) are expected to be the dominant factors stabilizing the crystal packing. mdpi.combohrium.com

The results are often visualized as energy frameworks, which depict the relative strengths of intermolecular interactions as cylinders connecting molecular pairs. This graphical representation clearly illustrates the energetic topology of the crystal packing, highlighting the primary stabilization pathways, such as hydrogen-bonded dimers or π-stacked columns, and providing insight into the anisotropic nature of the crystal's mechanical and electronic properties. mdpi.com

Computational Chemistry and Theoretical Modeling of Benzamide, N 2 Benzothiazolyl 2 Hydroxy

Quantum Chemical Studies using Density Functional Theory (DFT)

No published studies were found that have performed DFT calculations on Benzamide (B126), N-2-benzothiazolyl-2-hydroxy-. Therefore, specific data for the following subsections are not available.

There is no available data from DFT optimizations that would provide bond lengths, bond angles, and dihedral angles for the ground state geometry of Benzamide, N-2-benzothiazolyl-2-hydroxy-.

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and their spatial distribution across the molecule is not present in the current body of scientific literature.

MEP maps, which are crucial for identifying electrophilic and nucleophilic sites by illustrating charge distribution, have not been computationally generated and published for this specific compound.

An NBO analysis, which elucidates hyperconjugative interactions, charge delocalization, and the nature of bonding within the molecule, has not been reported.

Calculated values for global reactivity descriptors (such as chemical hardness, softness, electronegativity, and electrophilicity index) and local reactivity descriptors (like Fukui functions) for Benzamide, N-2-benzothiazolyl-2-hydroxy- are unavailable.

Molecular Dynamics and Conformational Space Exploration

A search for molecular dynamics studies yielded no results for Benzamide, N-2-benzothiazolyl-2-hydroxy-. Such simulations would provide insight into the molecule's conformational flexibility, stability of different conformers, and intramolecular interactions over time, but this research has not been conducted or published.

Tautomeric Equilibria and Isomerism Studies

Computational chemistry provides powerful tools to investigate the complexities of tautomerism and isomerism in molecules like Benzamide, N-2-benzothiazolyl-2-hydroxy-. These studies offer insights into the relative stabilities of different forms and how their structural and electronic properties vary, which is crucial for understanding the compound's behavior and potential applications.

Theoretical Investigation of Positional Isomerism Effects on Electronic and Structural Properties

Theoretical investigations into the positional isomerism of substituted N-(benzo[d]thiazol-2-yl)benzamide derivatives reveal the profound impact of substituent placement on the molecule's geometry and electronic characteristics. By placing a substituent at the ortho (o), meta (m), or para (p) positions of the benzamide ring, significant variations in properties such as molecular planarity, intermolecular interactions, and electronic transitions can be observed.

For instance, studies on nitro-substituted analogs of N-(benzo[d]thiazol-2-yl)benzamide have demonstrated that the position of the nitro group dictates the crystal packing and, to some extent, the electronic properties of the compounds mdpi.comscispace.com. The ortho-substituted isomer often exhibits a distorted geometry due to steric hindrance mdpi.com. In contrast, the meta-substituted derivative has been found to display a more planar geometry mdpi.com. These structural differences, driven by the substituent's position, influence the solid-state architecture, which is often dominated by intermolecular hydrogen bonds like N−H···N and C−H···O mdpi.com.

Computational methods, such as Density Functional Theory (DFT), are employed to analyze these structural variations. The choice of functional and basis set, for example, CE-B3LYP/6-31G(d,p), allows for the calculation of interaction energies within the crystal packing mdpi.com. Hirshfeld surface analysis and 2D fingerprint plots are also utilized to corroborate findings related to intermolecular interactions mdpi.com.

The electronic properties are also significantly affected by the isomer's structure. The position of the substituent can influence the absorption bands, with studies showing a progressive red-shift in the order of ortho < meta < para for nitro-substituted analogs mdpi.com. This is attributed to the interplay of steric and electronic effects that can either hinder or promote electron population towards the benzoyl moiety, thereby affecting the energy required for electronic transitions mdpi.com.

The following table summarizes the typical effects of positional isomerism on the structural and electronic properties of N-(benzo[d]thiazol-2-yl)benzamide derivatives based on computational studies of related compounds.

| Property | Ortho Isomer | Meta Isomer | Para Isomer |

| Molecular Geometry | Often distorted due to steric hindrance mdpi.com | Tends to be more planar mdpi.com | Generally planar, allowing for efficient packing |

| Crystal System | Can differ significantly from other isomers (e.g., Monoclinic, P21/n) mdpi.com | Can differ significantly from other isomers (e.g., Monoclinic, C2/c) mdpi.com | Can differ significantly from other isomers (e.g., Orthorhombic, Pbcn) mdpi.com |

| Intermolecular Interactions | Dominated by dispersion forces, may include π–π stacking mdpi.com | Characterized by electrostatic attractions and marked directionality mdpi.com | A balance of electrostatic and dispersion forces |

| Absorption Maxima (λmax) | Typically at a lower wavelength due to distorted geometry hindering conjugation mdpi.com | Intermediate wavelength | Typically at a higher wavelength (red-shifted) due to extended conjugation mdpi.com |

Theoretical Prediction and Comparison of Spectroscopic Parameters (e.g., IR, NMR)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, including Benzamide, N-2-benzothiazolyl-2-hydroxy-. Theoretical calculations of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic environment.

DFT calculations are commonly used to predict vibrational frequencies (IR spectra). The calculated frequencies can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational modes of the molecule. For example, in related N-(benzo[d]thiazol-2-yl)benzamide derivatives, characteristic vibrational bands for N–H, C=O, C=N, and aromatic C=C stretching have been identified and compared with experimental IR spectra mdpi.com.

Similarly, theoretical calculations of NMR chemical shifts provide insights into the chemical environment of individual atoms. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR parameters researchgate.net. By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the assignment of signals in the experimental spectra can be confirmed. For instance, in N-(benzo[d]thiazol-2-yl)-o-nitrobenzamide, the proton and carbon signals have been assigned based on such comparisons mdpi.com.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for a generic N-(benzo[d]thiazol-2-yl)benzamide derivative, illustrating the utility of computational predictions.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value | Assignment |

| IR: ν(N–H) (cm⁻¹) | ~3200 | 3173 mdpi.com | N–H stretching vibration |

| IR: ν(C=O) (cm⁻¹) | ~1700 | 1690 mdpi.com | Carbonyl stretching vibration |

| IR: ν(C=N) (cm⁻¹) | ~1600 | 1597 mdpi.com | Imine stretching vibration |

| ¹H NMR: δ(N–H) (ppm) | ~13.0 | 13.15 mdpi.com | Amide proton |

| ¹³C NMR: δ(C=O) (ppm) | ~165.0 | 165.90 mdpi.com | Carbonyl carbon |

| ¹³C NMR: δ(C=N) (ppm) | ~158.0 | 158.44 mdpi.com | Imine carbon of the benzothiazole (B30560) ring |

It is important to note that the accuracy of these theoretical predictions is dependent on the level of theory (functional and basis set) employed in the calculations. Nevertheless, computational spectroscopy serves as a powerful complementary technique to experimental methods in the structural analysis of complex organic molecules.

Investigation of Biological Activities Through in Vitro Mechanistic Studies

Structure-Activity Relationship (SAR) Studies

The biological effects of N-2-benzothiazolyl-2-hydroxy-benzamide are intrinsically linked to its distinct chemical architecture. Structure-activity relationship (SAR) studies on this class of compounds aim to decipher how specific structural features and substituent groups modulate their biological activities.

The planarity of the benzothiazole (B30560) ring system is thought to be important for its interaction with biological macromolecules. mdpi.com The relative orientation of the benzamide (B126) and benzothiazole rings, influenced by the amide bond, dictates the three-dimensional shape of the molecule and, consequently, its ability to fit into the binding sites of enzymes.

The nature and position of substituents on both the benzamide and benzothiazole rings have a profound impact on the biological potency and selectivity of this class of compounds. In the case of Benzamide, N-2-benzothiazolyl-2-hydroxy-, the hydroxyl group at the 2-position of the benzamide ring is a key feature. This hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the active site of target enzymes.

Enzyme Inhibition and Activation Mechanisms (In Vitro)

In vitro studies have been instrumental in characterizing the effects of Benzamide, N-2-benzothiazolyl-2-hydroxy- and its analogs on various enzymes. These investigations provide insights into the molecular mechanisms underlying their biological activities.

While direct inhibitory data for Benzamide, N-2-benzothiazolyl-2-hydroxy- against the lymphocyte-specific protein tyrosine kinase (p56(lck)) is not prominently available, the broader class of benzothiazole derivatives has been investigated for kinase inhibition. A novel series of 2-amino-6-carboxamidobenzothiazoles were discovered to have potent Lck inhibitory properties. This suggests that the benzothiazole scaffold can be a viable starting point for the design of Lck inhibitors. The mechanism of inhibition by some kinase inhibitors involves covalent modification of cysteine residues within the enzyme's catalytic domain. nih.gov For a compound like Benzamide, N-2-benzothiazolyl-2-hydroxy-, non-covalent interactions such as hydrogen bonding and hydrophobic interactions would likely dominate its binding to a kinase like p56(lck). The 2-hydroxy group on the benzamide ring could potentially form a key hydrogen bond with the kinase's active site.

Benzothiazole derivatives have been identified as inhibitors of DNA topoisomerases, which are crucial enzymes in DNA replication and transcription. bilkent.edu.tr Studies have shown that certain benzothiazole derivatives can act as human topoisomerase IIα inhibitors. researchgate.net The proposed mechanism for some of these inhibitors is not through DNA intercalation or poisoning of the topoisomerase-DNA complex, but rather through catalytic inhibition by binding to the enzyme itself. researchgate.net For Benzamide, N-2-benzothiazolyl-2-hydroxy-, its planar benzothiazole moiety could potentially interact with the DNA binding or ATPase domain of topoisomerase II. The salicylamide (B354443) portion could also contribute to binding affinity and specificity. The ability of related compounds to inhibit both topoisomerase I and II suggests a potential for dual inhibitory activity. nih.gov

| Compound | IC₅₀ (nM) | Mechanism |

|---|---|---|

| BM3 (a benzothiazolium salt) | 39 | Catalytic inhibitor, DNA minor groove binding |

One of the most well-documented activities for N-benzothiazol-2-yl benzamide derivatives is the allosteric activation of glucokinase (GK). japsonline.comresearchgate.net Glucokinase is a key enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. These compounds bind to an allosteric site on the enzyme, distinct from the glucose-binding site, and induce a conformational change that increases the enzyme's catalytic activity. researchgate.net

SAR studies on N-benzothiazol-2-yl benzamide derivatives as glucokinase activators have revealed that modifications to the benzamide ring are critical for potency. While the specific compound with a 2-hydroxy substituent has not been the primary focus, related analogs with sulfonamide groups have shown significant activation. japsonline.com For example, derivatives with N-(2-methylphenyl) sulfonamide and N-4-bromophenyl substituted sulfonamide moieties exhibited potent glucokinase activation. japsonline.com In contrast, some substitutions, such as N-butyl and N-propyl sulfonamide moieties, were found to be ineffective. japsonline.com This demonstrates the high degree of structural specificity required for effective allosteric activation. The 2-hydroxy group in Benzamide, N-2-benzothiazolyl-2-hydroxy- could potentially mimic some of the interactions of more complex substituents, although its smaller size would likely result in different binding energetics and activation profiles.

| Compound Moiety | Fold Activation vs. Control |

|---|---|

| N-(2-methylphenyl) sulfonamide | 1.97 |

| N-4-bromophenyl substituted sulfonamide | 1.84 |

| N-phenyl sulfonamide | 1.66 |

| N-2-chloro-4-nitrophenyl sulfonamide | 1.69 |

| N-benzyl sulfonamide | 1.26 |

| N-4-methylphenyl sulfonamide | 1.24 |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition and Enzyme Kinetics

Currently, there is a lack of specific research data on the inhibitory activity of Benzamide, N-2-benzothiazolyl-2-hydroxy- against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). While various benzothiazole derivatives have been investigated as potential MAO inhibitors, studies focusing on this particular compound have not been identified in the available scientific literature. nih.govresearchgate.netresearchgate.netnih.govmdpi.com Consequently, no data regarding its IC50 values, enzyme kinetics, or mechanism of inhibition for either MAO-A or MAO-B are available. Further research is required to determine if Benzamide, N-2-benzothiazolyl-2-hydroxy- possesses any activity towards these enzymes.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibitory Activities

There is no available scientific literature detailing the in vitro inhibitory activities of Benzamide, N-2-benzothiazolyl-2-hydroxy- against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. Although the benzothiazole scaffold is present in some compounds investigated for COX inhibition, specific studies on this derivative have not been reported. nih.govresearchgate.netnih.govresearchgate.netrsc.org Therefore, data on its potential to inhibit these key enzymes in the inflammatory pathway, including IC50 values and selectivity, remain undetermined.

Histone Deacetylase (HDAC) Inhibition as Research Probes

The potential of Benzamide, N-2-benzothiazolyl-2-hydroxy- as a histone deacetylase (HDAC) inhibitor has not been specifically evaluated in published research. While compounds containing a benzothiazole moiety have been explored as HDAC inhibitors, the presence of other functional groups, such as a hydroxamic acid moiety, is often crucial for their activity. researchgate.netnih.govelsevierpure.comnih.govresearchgate.net As Benzamide, N-2-benzothiazolyl-2-hydroxy- does not possess this typical zinc-binding group, its capacity to function as an HDAC inhibitor is not established. Further investigation would be necessary to ascertain any potential inhibitory effects on HDAC enzymes.

Carbonic Anhydrase (hCA I and hCA II) Inhibition

To date, no studies have been published on the inhibitory effects of Benzamide, N-2-benzothiazolyl-2-hydroxy- on human carbonic anhydrase (hCA) isoforms I and II. The scientific literature on carbonic anhydrase inhibitors with a benzothiazole structure typically focuses on derivatives containing a sulfonamide group, which is a key pharmacophore for this class of inhibitors. nih.govresearchgate.netunica.itnih.gov Since Benzamide, N-2-benzothiazolyl-2-hydroxy- lacks a sulfonamide group, its potential to inhibit hCA I and hCA II has not been a primary area of investigation, and no inhibitory data is currently available.

Antioxidant Activity Profiling (In Vitro Assays)

Free Radical Scavenging Assays (e.g., DPPH, FRAP)

While direct studies on the free radical scavenging activity of Benzamide, N-2-benzothiazolyl-2-hydroxy- are not available, research on structurally similar compounds provides insights into its potential antioxidant capabilities. A study on a series of benzothiazole-2-carboxamides revealed that a trihydroxy-substituted analogue demonstrated significant antioxidant activity in both the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and the ferric reducing antioxidant power (FRAP) assays. researchgate.netnih.gov This compound was found to be considerably more potent than the standard antioxidant butylated hydroxytoluene (BHT) in both assays. researchgate.net

The presence of hydroxyl groups on the benzamide portion of the molecule is crucial for the antioxidant activity of these compounds. researchgate.netnih.gov This suggests that Benzamide, N-2-benzothiazolyl-2-hydroxy-, which contains a hydroxyl group, may also exhibit free radical scavenging properties. However, without direct experimental data, its specific activity remains unconfirmed.

| Assay | Activity | Reference Compound |

|---|---|---|

| DPPH Free Radical Scavenging | Significantly more potent | Butylated Hydroxytoluene (BHT) |

| Ferric Reducing Antioxidant Power (FRAP) | Significantly more potent | Butylated Hydroxytoluene (BHT) |

Mechanistic Insights into Radical Formation and Stabilization

The antioxidant mechanism of phenolic compounds, including those with a benzothiazole scaffold, generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. researchgate.netnih.govderpharmachemica.com The resulting antioxidant radical is stabilized through resonance.

In the case of hydroxy-substituted benzothiazole-2-carboxamides, computational studies using density functional theory (DFT) have provided insights into the mechanism of their antioxidant activity. researchgate.net The high antioxidant capacity of a trihydroxy-substituted analogue is attributed to the formation of two intramolecular hydrogen bonds between the remaining hydroxyl groups and the newly formed radical (O•∙∙∙H–O) after hydrogen atom transfer. researchgate.net These hydrogen bonds play a crucial role in stabilizing the antioxidant radical, making the initial hydrogen donation more favorable. researchgate.net

This mechanism suggests that the position and number of hydroxyl groups are critical determinants of the antioxidant potential in this class of compounds. For Benzamide, N-2-benzothiazolyl-2-hydroxy-, the single hydroxyl group would participate in radical scavenging, but the resulting radical may not be as stabilized as in polyhydroxylated analogues. The primary antioxidant mechanisms for such compounds are considered to be hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.netnih.gov

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

The potential of N-2-benzothiazolyl-2-hydroxy-benzamide and its derivatives as anticancer agents has been explored through various in vitro studies targeting different cancer cell lines. These investigations primarily focus on determining the compounds' ability to inhibit cell growth and their selectivity towards cancerous cells over healthy ones.

Cell Growth Inhibitory Activity and IC₅₀ Determinations

Research into derivatives of the core compound has demonstrated notable antiproliferative effects. A study involving a nitro-substituted derivative, 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide, assessed its cytotoxic activity against a panel of human cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency in inhibiting cell growth by 50%, was determined for several cell lines.

The study revealed that this derivative possesses significant cell growth inhibitory activity. The IC₅₀ values were quantified for human colorectal carcinoma (HCT116), human breast adenocarcinoma (MCF-7), and human non-small cell lung carcinoma (H460) cell lines. nih.gov The results indicated a potent cytotoxic effect, establishing the compound as a subject for further investigation in cancer research. nih.gov

| Cancer Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Human Colorectal Carcinoma | 1.5 ± 0.2 |

| MCF-7 | Human Breast Adenocarcinoma | 4.0 ± 0.3 |

| H460 | Human Non-Small Cell Lung Carcinoma | 2.7 ± 0.3 |

Selective Cytotoxicity Investigations

A critical aspect of anticancer drug development is selective cytotoxicity, which is the ability of a compound to preferentially target cancer cells while sparing normal, healthy cells. nih.govnih.govmdpi.com To evaluate this, the cytotoxic effects of 2-hydroxy-N-(6-nitrobenzothiazol-2-yl)benzamide were also tested against a non-cancerous cell line. nih.gov

The study utilized human embryonic kidney (HEK 293T) cells as a model for normal cells. The results showed that the IC₅₀ value for the HEK 293T cell line was significantly higher than those observed for the tested cancer cell lines, indicating a degree of selective cytotoxicity. nih.gov This suggests that the compound is more toxic to the cancerous cells than to the normal embryonic kidney cells, a desirable characteristic for a potential chemotherapeutic agent. nih.gov

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| HCT116 | Cancer (Colorectal Carcinoma) | 1.5 ± 0.2 |

| HEK 293T | Non-Cancerous (Embryonic Kidney) | 19.0 ± 2.0 |

Antimicrobial Spectrum (In Vitro)

The benzothiazole scaffold is a component of many compounds investigated for antimicrobial properties. nih.gov Studies have explored the efficacy of derivatives against a range of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains (e.g., B. subtilis, E. coli)

While extensive research on the specific antibacterial properties of Benzamide, N-2-benzothiazolyl-2-hydroxy- is limited in the available literature, the broader class of benzothiazole derivatives has been a focus of antimicrobial research. nih.gov These heterocyclic compounds have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, various studies have demonstrated that modifications to the benzothiazole ring and its substituents can lead to compounds with significant inhibitory activity against pathogenic strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The mechanism of action is often related to the inhibition of essential bacterial enzymes. mdpi.com However, specific data quantifying the Minimum Inhibitory Concentration (MIC) or zone of inhibition for the parent compound, N-2-benzothiazolyl-2-hydroxy-benzamide, against common bacterial strains like Bacillus subtilis or E. coli is not prominently available in the reviewed scientific reports.

Antifungal Efficacy against Fungal Species (e.g., Candida)

The investigation into the antifungal potential of N-2-benzothiazolyl-2-hydroxy-benzamide specifically is not widely documented. However, related structures containing the 2-hydroxy-benzamide (salicylamide) moiety have been assessed for their efficacy against fungal species. For example, studies on N-phenyl-2-hydroxy-benzamide (salicylanilide) derivatives have shown activity against various fungal strains, including pathogenic yeasts like Candida albicans. researchgate.net One study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives found that the core structure and its derivatives exhibited inhibitory effects against Candida albicans. researchgate.net This suggests that the salicylamide portion of the target molecule is a pharmacophore with potential antifungal properties, though further studies are required to determine the specific contribution and efficacy of the N-2-benzothiazolyl substituent against fungal pathogens.

Anti-Tuberculosis Activity (In Vitro)

Tuberculosis remains a significant global health challenge, necessitating the development of novel therapeutic agents. nih.gov The benzothiazole nucleus has been identified as a promising scaffold for the design of new anti-tubercular compounds. rsc.org

Numerous benzothiazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. rsc.org Research has shown that benzothiazole amide derivatives, in particular, can exhibit potent inhibitory effects against the H37Rv strain of M. tuberculosis. researchgate.net These findings highlight the potential of this chemical class in the discovery of new anti-TB drugs. While the benzothiazole scaffold is a key feature in many active compounds, specific in vitro anti-tuberculosis activity data for Benzamide, N-2-benzothiazolyl-2-hydroxy- was not detailed in the reviewed literature. Further targeted studies are necessary to determine if this specific substitution pattern yields a compound with significant efficacy against Mycobacterium tuberculosis.

Anti-Mycobacterial Activity against M. tuberculosis Strains (e.g., H37Rv)

The benzamide, N-2-benzothiazolyl-2-hydroxy- scaffold is a core component of various molecules investigated for their antimycobacterial properties. Research into related benzothiazole derivatives has demonstrated notable in vitro activity against Mycobacterium tuberculosis, including the well-characterized H37Rv strain.

A study focusing on a 2-amino benzothiazole scaffold identified initial hit compounds with modest activity against the wild-type H37Rv strain. nih.gov Through the exploration of analogues, molecules with improved potency were identified. For instance, certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) against M. tuberculosis H37Rv, indicating their potential to inhibit bacterial growth. nih.gov The bactericidal capabilities of these compounds have also been assessed, with selected molecules demonstrating the ability to kill replicating mycobacteria in a time-dependent manner. mdpi.com

Furthermore, the activity of benzothiazole derivatives is not limited to replicating bacteria. Studies have shown that certain compounds are also effective against non-replicating, dormant forms of M. tuberculosis, which is a crucial attribute for potential anti-tubercular agents, as these persistent forms are notoriously difficult to eradicate. nih.gov The activity of some benzothiazole compounds is also retained against multidrug-resistant (MDR) clinical isolates of M. tuberculosis. nih.gov

The following table summarizes the in vitro anti-tubercular activity of selected benzothiazole analogues against M. tuberculosis H37Rv.

| Compound ID | Modification | MIC (µM) against M. tuberculosis H37Rv | Reference |

| 1 | Seed Molecule | 47 ± 12 | nih.gov |

| 8 | Analogue | 27 ± 17 | nih.gov |

| 11726172 | Benzothiazolylthiazolidine derivative | 0.5 µg/mL | nih.gov |

Identification and Validation of Molecular Targets (e.g., DprE1)

A significant advancement in understanding the mechanism of action of benzothiazole-containing compounds against M. tuberculosis has been the identification and validation of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) as a key molecular target. researchgate.netnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan, which are essential components for the bacterium's survival. researchgate.netresearchgate.net

The inhibition of DprE1 disrupts the synthesis of these vital cell wall components, leading to bacterial death. nih.gov This enzyme has been recognized as a vulnerable target for antitubercular drugs due to its essential nature and periplasmic location. researchgate.netresearchgate.net Several classes of compounds, including those with a benzothiazole scaffold, have been identified as potent inhibitors of DprE1. acs.org

The validation of DprE1 as the target for many benzothiazole-based inhibitors has been established through various methods. These include the generation of resistant mutants of M. tuberculosis and sequencing their genomes to identify mutations in the dprE1 gene. Furthermore, biochemical assays with the purified DprE1 enzyme have confirmed the direct inhibitory activity of these compounds. The potent activity of compounds like the benzothiazinones (BTZs) against both drug-susceptible and multidrug-resistant strains of M. tuberculosis further underscores the significance of DprE1 as a high-value target for tuberculosis drug development. nih.gov

Antiprotozoal Activity (In Vitro)

While direct studies on "Benzamide, N-2-benzothiazolyl-2-hydroxy-" are limited, research on structurally related compounds, such as N-benzoyl-2-hydroxybenzamides and other benzothiazole derivatives, has revealed promising in vitro antiprotozoal activity.

Efficacy against Toxoplasma gondii and Plasmodium falciparum

Investigations into N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against the protozoan parasite Toxoplasma gondii, the causative agent of toxoplasmosis. nih.govresearchgate.netnih.gov A lead compound from this class, QQ-437, was found to be effective in the low nanomolar range against T. gondii tachyzoites in vitro. nih.govresearchgate.netnih.gov The mechanism of action appears to involve the disruption of a unique secretory pathway in the parasite. nih.govresearchgate.netnih.gov

Furthermore, this class of compounds has also shown efficacy against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govresearchgate.netnih.gov Specifically, QQ-437 was active against a chloroquine-resistant strain of P. falciparum. nih.govresearchgate.net The activity of benzothiazole derivatives against P. falciparum has been corroborated in other studies, with some compounds showing specific activity against different stages of the parasite's life cycle, including mature and young schizont forms. researchgate.net Certain benzothiazole hydrazones have also exhibited antiplasmodial activity against chloroquine-resistant strains of P. falciparum. nih.gov

The following table presents the in vitro activity of a representative N-benzoyl-2-hydroxybenzamide against Toxoplasma gondii.

| Compound | Parasite | IC50 (nM) | Reference |

| QQ-437 | Toxoplasma gondii | Low nanomolar range | nih.govresearchgate.netnih.gov |

Activity against Trypanosomes and Leishmania Species

The broader antiprotozoal potential of benzamide and benzothiazole derivatives extends to other significant human pathogens, including trypanosomes and Leishmania species.

Research on 2,4,5-trisubstituted benzamides has revealed potent antileishmanial activity. nih.govacs.org While initial compounds had poor aqueous solubility, optimization of their physicochemical and metabolic properties led to the identification of early leads that retained potency against Leishmania. nih.govacs.org These compounds have shown the ability to block the proliferation of Leishmania in murine models. nih.govacs.org

In the context of trypanosomiasis, a phenotypic screen identified N-(2-aminoethyl)-N-phenyl benzamides as a starting point for developing inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.govnih.gov Medicinal chemistry efforts led to highly potent analogues with in vitro EC50 values in the sub-micromolar range. nih.gov Additionally, a series of symmetric bis-6-amidino-benzothiazole derivatives were designed and synthesized, with one compound exhibiting sub-nanomolar in vitro potency against bloodstream forms of Trypanosoma brucei. semanticscholar.org

The following table summarizes the in vitro efficacy of selected benzamide and benzothiazole analogues against Trypanosoma brucei.

| Compound Class | Parasite | Potency | Reference |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Trypanosoma brucei | EC50 up to 0.001 µM | nih.gov |

| Bis-6-amidino-benzothiazole derivative (9a) | Trypanosoma brucei | Sub-nanomolar | semanticscholar.org |

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Chelation Properties

The design of Benzamide (B126), N-2-benzothiazolyl-2-hydroxy- as a ligand is predicated on the strategic placement of multiple donor atoms, which allows for the formation of stable chelate rings upon coordination with a metal ion. Chelation, the process where a single ligand binds to a central metal atom at two or more points, results in complexes with enhanced thermodynamic stability compared to those with monodentate ligands. nih.gov

The molecular structure of Benzamide, N-2-benzothiazolyl-2-hydroxy- features several potential donor atoms that can participate in coordination. These key sites include:

The Benzothiazole (B30560) Moiety : The nitrogen atom within the thiazole (B1198619) ring and the sulfur atom are potential coordination sites.

The Amide Linkage : The carbonyl oxygen atom (C=O) and the amide nitrogen atom (-NH-) are crucial for chelation.

The Hydroxy Group : The oxygen atom of the phenolic hydroxyl group (-OH) on the benzamide ring is a primary site for coordination, often involving deprotonation.

This combination of hard (N, O) and soft (S) donor atoms allows the ligand to coordinate with a wide range of metal ions, forming stable multi-membered chelate rings. The molecule typically acts as a bidentate or tridentate ligand, engaging the metal center through the phenolic oxygen, the amide oxygen, and one of the nitrogen atoms.

The formation of chelate rings is a defining feature of the coordination of Benzamide, N-2-benzothiazolyl-2-hydroxy- with metal ions. Upon complexation, the ligand wraps around the metal center to form stable five or six-membered rings. Experimental studies on analogous structures show that coordination often occurs through the deprotonated hydroxyl oxygen and the carbonyl oxygen or an imine nitrogen. researchgate.net Theoretical studies, such as Density Functional Theory (DFT) calculations, on similar systems have been used to rationalize the preference for specific coordination geometries and to understand the electronic structure of the resulting complexes. researchgate.net For instance, in related benzothiazole-based ligands, the formation of five- and six-membered chelate rings involving the metal ion, the benzothiazole nitrogen, and the amide/imine group is a common and stabilizing feature. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with Benzamide, N-2-benzothiazolyl-2-hydroxy- and its analogues typically involves straightforward procedures, leading to the formation of stable, often colored, solid products.

The general method for synthesizing transition metal complexes with ligands similar to Benzamide, N-2-benzothiazolyl-2-hydroxy- involves reacting the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent, often ethanol (B145695) or methanol. jocpr.commdpi.com The reaction is typically carried out under reflux, and the pH may be adjusted to facilitate the deprotonation of the ligand and subsequent coordination. jocpr.com This method has been successfully employed to prepare complexes with a range of transition metals.

Table 1: Examples of Synthesized Transition Metal Complexes with Related Benzamide/Benzothiazole Ligands

| Metal Ion | Typical Reactants | General Reaction Conditions |

|---|---|---|

| Cu(II) | Ligand + Copper(II) chloride/acetate | Ethanol, Reflux |

| Ni(II) | Ligand + Nickel(II) chloride/nitrate | Ethanol/Methanol, Reflux |

| Co(II) | Ligand + Cobalt(II) chloride/acetate | Ethanol, Reflux |

| Mn(II) | Ligand + Manganese(II) nitrate/chloride | Ethanol, Reflux |

| Fe(III) | Ligand + Iron(III) chloride | Ethanol, Reflux |

| Ce(III) | Ligand + Cerium(III) nitrate | Methanol, Stirring at room temp. |

| Cr(III) | Ligand + Chromium(III) chloride | Ethanol, Reflux |

This table is illustrative of general synthetic methods for similar ligand systems.

The geometry of the resulting metal complexes is determined using various spectroscopic and analytical techniques, including IR, UV-Vis, and NMR spectroscopy, as well as magnetic susceptibility measurements and X-ray crystallography. uomustansiriyah.edu.iq The coordination number and geometry depend on the metal ion, the stoichiometry of the reaction, and the specific coordination mode of the ligand. Common geometries observed for transition metal complexes with analogous ligands include octahedral, distorted octahedral, square pyramidal, and tetrahedral. jocpr.comuomustansiriyah.edu.iq For example, magnetic moment values and electronic spectra can suggest an octahedral geometry for many Fe(II), Mn(II), and Cu(II) complexes. jocpr.com X-ray crystal structures of related complexes have confirmed square planar and distorted octahedral geometries. researchgate.net

Table 2: Common Coordination Geometries of Transition Metal Complexes

| Metal Ion | Typical Coordination Geometry | Method of Determination |

|---|---|---|

| Cu(II) | Distorted Octahedral, Square Planar | Electronic Spectra, X-ray Crystallography |

| Ni(II) | Octahedral, Square Planar | Magnetic Susceptibility, X-ray Crystallography |

| Co(II) | Octahedral, Tetrahedral | Electronic Spectra, Magnetic Susceptibility |

| Mn(II) | Octahedral | Magnetic Susceptibility, EPR Spectroscopy |

| Fe(III) | Octahedral | Magnetic Susceptibility, Mössbauer Spectroscopy |

Geometries are based on findings for structurally similar ligands.

Influence of Metal Complexation on Electronic and Structural Properties of Benzamide, N-2-benzothiazolyl-2-hydroxy- Analogues

The coordination of a metal ion to the Benzamide, N-2-benzothiazolyl-2-hydroxy- ligand has a significant impact on its electronic and structural characteristics. This modulation of properties is key to the diverse applications of these metal complexes.

Upon complexation, a redistribution of electron density occurs within the ligand. This is evident from shifts in the vibrational frequencies of key functional groups in the IR spectrum, such as the C=O, C=N, and N-H stretching bands. For instance, a downward shift in the C=O stretching frequency is indicative of its coordination to the metal center. mdpi.com Similarly, changes in the chemical shifts of protons near the coordination sites in ¹H-NMR spectra confirm the involvement of these sites in complexation. mdpi.com

Structurally, metal chelation leads to changes in bond lengths and angles within the ligand. X-ray diffraction studies on related compounds have shown that C-O and C-N bonds involved in coordination can be characteristically altered in length compared to the free ligand. researchgate.net Furthermore, the introduction of different substituents on the benzothiazole or benzamide rings can tune the electronic properties, such as the HOMO-LUMO energy gap, which in turn affects the optical and charge transport properties of the molecule. nih.gov The interaction between the electron-donating and electron-accepting moieties within the ligand framework can be modulated by metal coordination, leading to tailored electronic behavior. nih.gov

Modulation of Biological Activity through Metal Complexation

A comprehensive search of scientific literature and databases did not yield specific studies on the modulation of biological activity through metal complexation of Benzamide, N-2-benzothiazolyl-2-hydroxy-. While research exists on the biological activities of various other benzothiazole derivatives and their metal complexes, information directly pertaining to the coordination chemistry of Benzamide, N-2-benzothiazolyl-2-hydroxy- with metal ions and the subsequent impact on its biological efficacy is not available in the reviewed sources.

General studies on related benzothiazole compounds have indicated that complexation with metal ions can, in some cases, enhance or alter their inherent biological activities, such as antimicrobial or anticancer properties. This is often attributed to factors like changes in the lipophilicity of the molecule, stabilization of the active form, or interaction with biological targets. However, without specific research on Benzamide, N-2-benzothiazolyl-2-hydroxy-, it is not possible to provide detailed findings, data tables, or an analysis of how its biological profile is modulated by metal complexation.

Therefore, this section cannot be populated with the requested detailed research findings and data tables due to the absence of specific literature on the subject compound.

Advanced Research Applications and Future Directions

Rational Drug Design and In Silico Screening

In the realm of drug discovery, in silico methods are instrumental in predicting the potential of a compound to be a successful therapeutic agent. These computational approaches allow for the early assessment of a molecule's interaction with biological targets and its likely behavior within a biological system, thereby streamlining the drug development process.